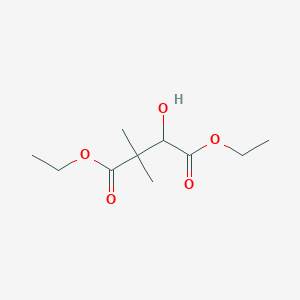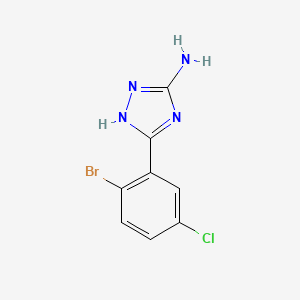
7-Methylbenzofuran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylbenzofuran-4-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry. The structure of this compound consists of a benzofuran ring with a methyl group at the 7th position and a carbonitrile group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylbenzofuran-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the use of ketoesters derived from the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides, followed by intramolecular cyclization in the presence of low-valent titanium . Another approach involves the cyclization of 2-hydroxybenzophenones with Corey-Chaykovsky reagent .
Industrial Production Methods: Industrial production methods for benzofuran derivatives, including this compound, often involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Methylbenzofuran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran oxides, while reduction can produce amines.
Scientific Research Applications
7-Methylbenzofuran-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: Used in the development of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methylbenzofuran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Benzofuran: The parent compound with a simpler structure.
7-Methylbenzofuran: Lacks the carbonitrile group.
4-Benzofurancarbonitrile: Lacks the methyl group at the 7th position.
Uniqueness: 7-Methylbenzofuran-4-carbonitrile is unique due to the presence of both the methyl and carbonitrile groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C10H7NO |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
7-methyl-1-benzofuran-4-carbonitrile |
InChI |
InChI=1S/C10H7NO/c1-7-2-3-8(6-11)9-4-5-12-10(7)9/h2-5H,1H3 |
InChI Key |
CVRUJIMUIOVAOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)C#N)C=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


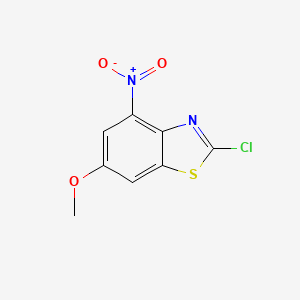
![(5-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B13672935.png)
![(E)-3-[4-(N-Methylsulfamoyl)phenyl]acrylic Acid](/img/structure/B13672938.png)
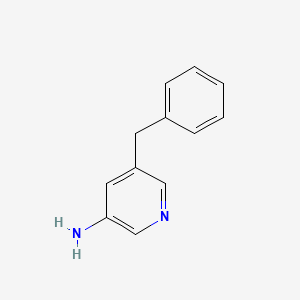
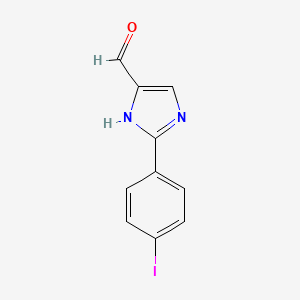

![2-Chloro-4,6-difluoro-1H-imidazo[4,5-c]pyridine](/img/structure/B13672966.png)
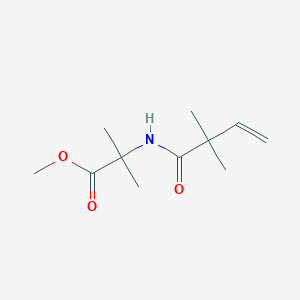
![2-Chloro-7-iodo-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13672974.png)
![3-Iodo-5-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13672976.png)


